molecular formula C11H22O2 B1584254 7-Methoxy-3,7-dimethyloctanal CAS No. 3613-30-7

7-Methoxy-3,7-dimethyloctanal

Cat. No. B1584254
CAS RN: 3613-30-7
M. Wt: 186.29 g/mol
InChI Key: IDWULKZGRNHZNR-UHFFFAOYSA-N
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Description

7-Methoxy-3,7-dimethyloctanal is a chemical compound with the molecular formula C₁₁H₂₂O₂ . It is a colorless liquid with a fresh, green, blossom odor . It is used in perfumery in floral compositions for fresh, green nuances .


Synthesis Analysis

The synthesis of 7-Methoxy-3,7-dimethyloctanal can be achieved by the catalytic methylation of hydroxycitronellal . It is also formed as a metabolite of the insect-growth regulator, methoprene, on rice and alfalfa .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-3,7-dimethyloctanal is represented by the canonical SMILES string CC(CCCC(C)(C)OC)CC=O . The InChI representation is InChI=1S/C11H22O2/c1-10(7-9-12)6-5-8-11(2,3)13-4/h9-10H,5-8H2,1-4H3 .


Physical And Chemical Properties Analysis

7-Methoxy-3,7-dimethyloctanal has a molecular weight of 186.29 g/mol . It has a boiling point of 60 °C (at 0.4 mmHg), a density of 0.87, and a refractive index between 1.4364 and 1.4384 . It is a colorless liquid with a fresh, melon, floral, lily, sweet odor .

Scientific Research Applications

  • Chemical Synthesis and Mechanisms :

    • 7-Methoxy-3,7-dimethyloctanal is used in the study of chemical reactions, such as aldol condensation, and Michael addition. It plays a role in the formation of complex chemical structures like cycloheptatriene derivatives (Moorhoff, 1998).
    • It's involved in substitution reactions in ionic liquids, showcasing the impact of different solvents on reaction rates (Man, Hook, & Harper, 2005).
    • Research on the complexing of terpenes with transition metals includes the study of 7-Methoxy-3,7-dimethyloct-1-ene and its reactions with rhodium(III) and thallium(III) (Mcquillin & Parker, 1975).
  • Pharmacological Research :

    • In the field of pharmacology, studies focus on compounds derived from 7-Methoxy-3,7-dimethyloctanal. For example, research on Zanthoxylum avicennae, which uses derivatives of 7-Methoxy-3,7-dimethyloctanal, has led to the discovery of new coumarins with potential anti-inflammatory properties (Cho et al., 2012).
  • Photocleavage and Photolysis Studies :

    • The compound is used in studies related to photolysis, particularly in the context of photolabile precursors of carboxylic acids. The impact of different substituents on the efficiency of photolysis has been examined (Papageorgiou & Corrie, 2000).
  • Spectroscopy and Fluorescence Studies :

    • It is also a subject in spectroscopy research, particularly in the study of pH-dependent spectral behavior, fluorescence, and susceptibility to alkaline hydrolysis (Huitink, 1998).
  • Chemical Reaction Optimization :

    • The compound is involved in research aimed at optimizing chemical reactions. For instance, the study of solvent effects on selective hydrogenation of citral, where 7-Methoxy-3,7-dimethyloctanal is a key molecule, provides insights into reaction selectivity in different solvent mediums (Chatterjee et al., 2004).
  • Fragrance Research :

    • In the field of fragrance material research, studies focus on the characteristics of similar compounds and their safety as fragrance ingredients. For instance, research on 3,7-dimethyl-7-methoxyoctan-2-ol, a related compound, provides insights into its toxicologic and dermatologic properties as a fragrance ingredient (Mcginty et al., 2010).
  • Stereochemistry Studies :

    • The compound's derivatives are also studied in the context of stereochemistry, particularly in reactions involving functionally substituted phosphonates (Kryshtal, Zhdankina, & Serebryakov, 1993).

properties

IUPAC Name

7-methoxy-3,7-dimethyloctanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-10(7-9-12)6-5-8-11(2,3)13-4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWULKZGRNHZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)OC)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7038818
Record name 7-Methoxy-3,7-dimethyloctanal
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Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-3,7-dimethyloctanal

CAS RN

3613-30-7
Record name 7-Methoxy-3,7-dimethyloctanal
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Record name 7-Methoxy-3,7-dimethyloctanal
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Record name Octanal, 7-methoxy-3,7-dimethyl-
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Record name 7-Methoxy-3,7-dimethyloctanal
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Record name 7-methoxy-3,7-dimethyloctanal
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Record name 7-METHOXY-3,7-DIMETHYLOCTANAL
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Synthesis routes and methods

Procedure details

A process according to claim 1 which comprises the following steps (a) reacting citronellal with about 1-3 mols of dimethylamine, butylamine or ammonia per mol of citronellal at -5°C. to -25°C. (b) contacting the product of step (a) with methanol at -10°C. to +20°C. in the presence of 3.5-5 mols sulphuric acid per mol of citronellal used in step (a) and (c) neutralising the reaction mixture of step (b) with an aqueous solution of sodium hydroxide to produce methoxydihydrocitronellal.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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